Thermal and Radiolytic Stability: CL-6-¹³¹I vs. CL-19-¹³¹I and NCL-6-¹³¹I
A dedicated stability study directly compared CL-6-¹³¹I, CL-19-¹³¹I, and NCL-6-¹³¹I under identical stress conditions. CL-6-¹³¹I exhibited no significant dehalogenation when stored at 30°C for 48 hours, 45°C for 48 hours, or 70°C for 26 hours; remained stable in pH=1 and pH=12 solutions at 15°C, 60°C, and 80°C for periods of 3 to 15 hours; showed no degradation after 2 months at room temperature by TLC; and underwent no radiolytic deiodination after ⁶⁰Co gamma irradiation at a total absorbed dose of 3.5×10⁶ Rad [1]. The study concluded that CL-6-¹³¹I revealed much more thermal and radiolytic stability than CL-19-¹³¹I and NCL-6-¹³¹I [1]. Complementing this, a 1979 clinical evaluation confirmed that ¹³¹I-6-iodocholesterol can be stored at room temperature for several months without decomposing or deiodinating, whereas labeled 19-iodocholesterol formulated and stored under comparable conditions shows 20% decomposition after 3 weeks and 40% after 6 weeks [2].
| Evidence Dimension | Thermal and radiolytic stability (dehalogenation/deiodination under stress) |
|---|---|
| Target Compound Data | No dehalogenation at 30°C/48h, 45°C/48h, 70°C/26h; stable in pH 1–12 at 15–80°C for 3–15h; unchanged TLC after 2 months at RT; no radiolytic deiodination after 3.5×10⁶ Rad ⁶⁰Co gamma irradiation |
| Comparator Or Baseline | CL-19-¹³¹I and NCL-6-¹³¹I: significantly inferior stability under all test conditions. 19-Iodocholesterol formulated: 20% decomposition at 3 weeks, 40% at 6 weeks |
| Quantified Difference | CL-6-¹³¹I withstands 70°C/26h and 3.5×10⁶ Rad without degradation; CL-19 loses 40% chemical integrity within 6 weeks under standard storage. Qualitative conclusion: 'much more thermal and radiolytic stability than CL-19-131I and NCL-6-131I' |
| Conditions | Thermal stress: 30°C, 45°C, 70°C; pH extremes: pH 1 and pH 12 at 15–80°C; gamma irradiation: ⁶⁰Co source, 3.5×10⁶ Rad total absorbed dose; long-term storage: room temperature, 2 months, monitored by TLC |
Why This Matters
This exceptional stability directly enables decentralized clinical use far from radiopharmaceutical supply centers, longer shelf-life for procurement and logistics planning, and reduced reliance on cold-chain distribution—a decisive operational advantage over both CL-19 and NCL-6.
- [1] Liu B, Liu Z. Thermal and Radiolytic Stability of 6-¹³¹I-Cholesterol. Journal of Nuclear and Radiochemistry (核化学与放射化学), 1982, 04(1): 48-48. View Source
- [2] Zhu R, Ma J. Iodine 131 Labeled 6-Iodo Cholesterol: An Agent for Imaging the Adrenal Gland. Chinese Medical Journal (English Edition), 1979, 92(4): 237-246. View Source
